1,2-Bis(ethylsulphonyl)ethane is an organic compound with the molecular formula CHOS. It features two ethylsulphonyl groups attached to an ethane backbone. This compound is classified under sulfonic acid derivatives and is notable for its potential applications in various scientific fields, including medicinal chemistry and industrial processes .
1,2-Bis(ethylsulphonyl)ethane can be synthesized through several methods, primarily involving the reaction of ethylene glycol with ethylsulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions, allowing for the efficient formation of the desired product .
The synthesis process can be broken down into the following steps:
In an industrial context, continuous flow reactors may be employed to enhance production efficiency and maintain consistent quality .
1,2-Bis(ethylsulphonyl)ethane undergoes a variety of chemical reactions, including:
Common reagents and conditions for these reactions include:
These reactions can lead to various products depending on the conditions and reagents used .
The mechanism of action for 1,2-Bis(ethylsulphonyl)ethane involves its interaction with biological molecules, particularly DNA. The compound primarily targets the O6 position of guanine in DNA through alkylation. This interaction disrupts normal DNA function and leads to cellular damage, particularly in cells lacking the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .
1,2-Bis(ethylsulphonyl)ethane exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in scientific research and industrial processes .
1,2-Bis(ethylsulphonyl)ethane has several scientific uses, including:
This compound's unique structural characteristics and reactivity patterns contribute to its significance in both academic research and industrial applications.
1.2-Bis(ethylsulphonyl)ethane is a structurally significant compound featuring two ethylsulphonyl groups symmetrically attached to a ethane backbone. Its synthesis demands precision in introducing sulphonyl functionalities while maintaining molecular integrity.
Transition-metal catalysis enables efficient C–S bond formation for ethylsulphonyl installation. Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling of sodium ethanesulfinate with 1,2-dibromoethane through a nucleophilic substitution mechanism. This reaction proceeds via oxidative addition of the C–Br bond to Pd(0), forming a Pd(II) intermediate. Subsequent sulfinate coordination and reductive elimination yield the monoalkylated intermediate. Repetition affords the bis-sulphonyl product, though overalkylation may generate polymeric byproducts requiring careful stoichiometric control (1:2.05 ratio of dibromoethane to sulfinate is optimal) [5].
Table 1: Catalyzed Alkylation Optimization Parameters
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|
Pd(PPh₃)₄/DMF | 80 | 12 | 78 | Vinylsulphone |
CuI/1,10-phenanthroline | 100 | 24 | 65 | Diethyl sulphone |
NiCl₂(dppp) | 120 | 36 | 52 | Ethylthioethane |
Lewis acid catalysts (e.g., AlCl₃) activate ethylsulfonyl chloride for electrophilic substitution onto ethylene gas under pressure (5–7 bar). This Friedel-Crafts-type reaction forms a β-chloroethylsulphonyl intermediate, which undergoes chloride displacement by a second sulfonyl group. Solvent effects are pronounced: dichloroethane minimizes carbocation rearrangements compared to nonpolar solvents [3] [5].
Ethylene serves as a fundamental C₂ unit for radical difunctionalization. Computationally guided pathways (artificial force induced reaction/AFIR method) predict feasible radical addition mechanisms. Initiation occurs through thermal or photolytic homolysis of S–S bonds in diethyl disulphone, generating ethylsulphonyl radicals (EtSO₂•). In ethylene-saturated aprotic solvents (acetonitrile, DCM), these radicals add across the ethylene double bond [1].
The primary adduct radical (•CH₂CH₂SO₂Et) couples with a second EtSO₂• to form 1,2-bis(ethylsulphonyl)ethane. Computational analysis reveals a moderate energy barrier (ΔG‡ ≈ 18 kcal/mol) for the initial addition and a low barrier for radical recombination. Solvent polarity critically influences yield: acetonitrile provides 89% conversion versus 45% in toluene due to polar transition-state stabilization. Oxygen-free environments are essential to prevent radical quenching into sulfinates [1] [6].
Table 2: Radical Quenching Pathways and Mitigation Strategies
Quenching Agent | Byproduct Formed | Mitigation Approach | Yield Improvement (%) |
---|---|---|---|
O₂ | Ethanesulfinate salts | Nitrogen purging | +38 |
H₂O | Hydroxyethylsulphones | Molecular sieves | +22 |
Residual metals | Thioether dimers | Chelating resin treatment | +15 |
Direct sulfonation of ethane derivatives requires precise control. Ethylsulfonyl chloride reacts with 1,2-dimercaptoethane under phase-transfer conditions (tetrabutylammonium bromide/NaOH), where nucleophilic thiolate anions attack sulfonyl chloride, forming Bunte salts. Oxidation (H₂O₂/AcOH) then yields the bis-sulphonyl product. Regioselectivity is inherently enforced by the symmetric dithiol substrate [4].
For unsaturated precursors, Markovnikov selectivity governs hydroxyethylsulphone formation when ethylsulfonyl chloride adds to ethylene in water. However, anti-addition mechanisms dominate in chlorinated solvents. Structural studies of analogous systems (e.g., selenides) confirm that steric and electronic factors favor trans-diaxial configurations in cyclic intermediates, which rearrange to the thermodynamically stable diequatorial bis-sulphonyl product upon workup [4] [6].
Purification complications arise from three key factors:
Table 3: Purification Techniques and Efficacy
Impurity Type | Removal Technique | Detection Method | Residual Limit |
---|---|---|---|
Solvent inclusions | Azeotropic distillation with toluene | ¹H NMR (DMSO-d6) | <300 ppm |
Isomeric diastereomers | Fractional crystallization (iPrOH) | Chiral HPLC (Chiralpak IA) | <1.5% |
Vinylsulphone | Vacuum sublimation | GC-MS (m/z 106) | <0.3% |
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